(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide
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Overview
Description
(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide typically involves multiple steps. One common method starts with the preparation of 3,5-dimethylpiperidine, which is synthesized from 3,5-dimethylpyridine through catalytic hydrogenation using Ru/C catalysts . The next step involves the acylation of 3,5-dimethylpiperidine with 2-phenylethenesulfonyl chloride under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance efficiency and yield. The use of trickle-bed reactors (TBR) with Ru/C catalysts has been shown to be effective in scaling up the production while maintaining high catalytic efficiency and stability .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to target proteins, thereby altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 1-([4-Chloro-3-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenyl]sulfonyl)-3,5-dimethylpiperidine
- 3,5-Dimethylpiperidine
Uniqueness
(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-17-14-18(2)16-24(15-17)22(25)20-10-6-7-11-21(20)23-28(26,27)13-12-19-8-4-3-5-9-19/h3-13,17-18,23H,14-16H2,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPSRNORGCYSTH-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2NS(=O)(=O)/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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